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Compound of Interest

Compound Name: Revatropate

Cat. No.: B1680566

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available scientific literature. Detailed
guantitative data on binding affinities and specific in-vitro experimental protocols for
revatropate are not readily available in the public domain.

Introduction

Revatropate (also known as UK-112166) is a novel antimuscarinic agent that has been
investigated for its therapeutic potential in conditions characterized by smooth muscle
dysfunction. As a competitive antagonist of muscarinic acetylcholine receptors (MAChRS),
revatropate exhibits a notable selectivity profile that distinguishes it from non-selective agents.
This selectivity may offer a superior therapeutic window by minimizing mechanism-based side
effects. This whitepaper will delve into the known pharmacological properties of revatropate,
its mechanism of action, and its potential clinical applications based on available preclinical and
clinical data.

Mechanism of Action and Selectivity

Revatropate functions as a competitive antagonist at muscarinic acetylcholine receptors,
thereby inhibiting the effects of acetylcholine. Its therapeutic potential stems from its selectivity
for M1 and M3 receptor subtypes over the M2 subtype.[1][2]
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The differential effects of revatropate on muscarinic receptor subtypes are crucial to its
pharmacological profile:

e M1 and M3 Receptor Antagonism: M1 receptors are prevalent in parasympathetic ganglia,
and their blockade can reduce cholinergic neurotransmission. M3 receptors are primarily
located on smooth muscle cells and glandular tissue, where their antagonism leads to
smooth muscle relaxation and reduced secretions. The inhibitory action of revatropate on
these receptors is the basis for its potential utility in respiratory and gastrointestinal
disorders.[1][2]

» M2 Receptor Sparing: M2 receptors are found on the heart, where they mediate a decrease
in heart rate, and importantly, as presynaptic autoreceptors on cholinergic nerve terminals.
Inhibition of these M2 autoreceptors by non-selective antagonists can lead to an undesirable
increase in acetylcholine release, potentially counteracting the therapeutic effect and
exacerbating certain conditions. Revatropate's relative sparing of M2 receptors is a key
advantage, as it avoids this feedback potentiation of cholinergic responses.

Preclinical and Clinical Data

While detailed quantitative data from preclinical studies are scarce in the public literature, the
available information provides a qualitative understanding of revatropate's pharmacological
profile.

Receptor Selectivity Profile

The primary literature suggests a significant selectivity of revatropate for M1 and M3 receptors
over the M2 subtype.

Receptor Subtype Effect of Revatropate Reported Selectivity
M1 Muscarinic Receptor Antagonist High Affinity
o o ) ~50-fold lower affinity
M2 Muscarinic Receptor Low Affinity Antagonist
compared to M1/M3
M3 Muscarinic Receptor Antagonist High Affinity

Table 1: Qualitative summary of revatropate's muscarinic receptor selectivity profile.
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In-Vivo Studies and Clinical Investigations

Respiratory Disorders: Early clinical studies in patients with Chronic Obstructive Airway
Disease (COPD) indicated that inhaled revatropate was an effective and well-tolerated
bronchodilator.[3] Its M3 antagonism on airway smooth muscle leads to bronchodilation, while
its M2-sparing property prevents the paradoxical bronchoconstriction that can be seen with
non-selective antagonists.

A study on horses with heaves (recurrent airway obstruction), a condition analogous to human
asthma, demonstrated that inhaled revatropate is a safe and effective bronchodilator.

Urinary and Gastrointestinal Disorders: Revatropate has also been studied for the treatment of
urge urinary incontinence and functional bowel disorders, where M3 receptor-mediated smooth
muscle contraction plays a significant role in the pathophysiology.

Experimental Protocols

Detailed in-vitro experimental protocols for determining the binding affinities and functional
activity of revatropate are not available in the peer-reviewed literature accessed. However, the
following outlines the general methodologies that would be employed in such studies and a
summary of a clinical experimental design.

General In-Vitro Pharmacology Protocols (Hypothetical)

Radioligand Binding Assays:

o Objective: To determine the binding affinity (Ki) of revatropate for M1, M2, and M3
muscarinic receptor subtypes.

o Methodology:

o Prepare cell membrane homogenates from cell lines stably expressing human
recombinant M1, M2, or M3 receptors.

o Incubate the membrane preparations with a specific radioligand for each receptor subtype
(e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3).
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o Perform competition binding experiments by adding increasing concentrations of
unlabeled revatropate.

o Measure the displacement of the radioligand at equilibrium.

o Calculate the IC50 value for revatropate at each receptor and convert it to a Ki value
using the Cheng-Prusoff equation.

In-Vitro Functional Assays:

» Objective: To determine the functional antagonist potency (pA2 or IC50) of revatropate at
M1, M2, and M3 receptors.

o Methodology (example for M3):

o Use isolated tissue preparations known to express specific muscarinic receptor subtypes
(e.g., guinea pig trachea or ileum for M3).

o Mount the tissues in an organ bath containing a physiological salt solution and measure
isometric contractions.

o Generate a cumulative concentration-response curve to a muscarinic agonist (e.g.,
carbachol).

o Repeat the agonist concentration-response curve in the presence of increasing
concentrations of revatropate.

o Determine the Schild plot to calculate the pA2 value, which represents the negative
logarithm of the antagonist concentration that produces a two-fold rightward shift in the
agonist's concentration-response curve.

Clinical Study Protocol in Horses with Heaves

The following is a summary of the experimental design from the study by McGorum et al.
(2012):

o Study Design: A blinded, controlled, dose-escalation, and crossover study.
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e Subjects: Six horses with a history of heaves.
e Protocol 1 (Dose Escalation):

o Treatments: Inhaled revatropate (1, 2, and 7 mg), inhaled saline (negative control), and
inhaled ipratropium bromide (0.3, 0.7, and 2 mg; positive control).

o Assessments: Airway function, gastrointestinal sound score, and iris function were
monitored.

e Protocol 2 (Duration of Action):
o Treatments: Inhaled revatropate (1 mg), ipratropium (0.3 mg), and saline.

o Assessments: Indices of airway function and clinical scores of breathing effort were
monitored over 24 hours.

Signaling Pathways

The therapeutic effects of revatropate are mediated by its blockade of specific G-protein
coupled receptor (GPCR) signaling pathways initiated by acetylcholine.

Cell Membrane Intracellular Signaling

Revatropate Binds & Blocks
i
i

Cell Membrane Intracellular Signaling

Binds & Activates
Reduced Heart Rate

Adenylyl Cyclase (AC)
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In-Vitro Assessment (Hypothetical)

Radioligand Binding Assays Isolated Tissue Functional Assays
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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